molecular formula C15H32N2S B14519724 N-Hexan-2-yl-N'-octan-2-ylthiourea CAS No. 62549-37-5

N-Hexan-2-yl-N'-octan-2-ylthiourea

Cat. No.: B14519724
CAS No.: 62549-37-5
M. Wt: 272.5 g/mol
InChI Key: RWFJPOBZRYDMFL-UHFFFAOYSA-N
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Description

N-Hexan-2-yl-N'-octan-2-ylthiourea is a thiourea derivative characterized by two branched alkyl substituents: a hexan-2-yl group and an octan-2-yl group attached to the thiourea core (N-C(S)-N'). Thioureas are sulfur-containing analogs of ureas, where oxygen in the carbonyl group is replaced by sulfur. This substitution enhances nucleophilicity and metal-binding properties, making such compounds relevant in coordination chemistry, catalysis, and pharmaceutical applications. The branched alkyl chains in this compound likely influence its solubility, melting point, and steric interactions compared to linear-chain analogs .

Properties

CAS No.

62549-37-5

Molecular Formula

C15H32N2S

Molecular Weight

272.5 g/mol

IUPAC Name

1-hexan-2-yl-3-octan-2-ylthiourea

InChI

InChI=1S/C15H32N2S/c1-5-7-9-10-12-14(4)17-15(18)16-13(3)11-8-6-2/h13-14H,5-12H2,1-4H3,(H2,16,17,18)

InChI Key

RWFJPOBZRYDMFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(=S)NC(C)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexan-2-yl-N’-octan-2-ylthiourea typically involves the reaction of hexan-2-amine and octan-2-amine with thiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The thiocyanate acts as a source of the thiourea group, which reacts with the amines to form the desired product.

Industrial Production Methods

On an industrial scale, the production of N-Hexan-2-yl-N’-octan-2-ylthiourea may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hexan-2-yl-N’-octan-2-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-Hexan-2-yl-N’-octan-2-ylthiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.

    Industry: The compound is used in the production of polymers and as an additive in lubricants.

Mechanism of Action

The mechanism of action of N-Hexan-2-yl-N’-octan-2-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt protein-protein interactions. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Key Observations :

  • Branching Effects : Branched alkyl chains (e.g., hexan-2-yl) reduce crystallinity and solubility compared to linear-chain analogs like N-ethyl-N'-butylthiourea .
  • Functional Groups : The nitroso group in N-Methyl-N'-nitrosourea introduces high reactivity and toxicity, unlike the inert alkyl groups in this compound .
  • Aromatic vs. Aliphatic : N-Phenylthiourea exhibits higher thermal stability (melting point >150°C) due to aromatic conjugation, whereas aliphatic thioureas like the target compound may have lower melting points .

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